molecular formula C7H6O3 B14918369 3-Hydroxybenzoic acid-d5

3-Hydroxybenzoic acid-d5

Cat. No.: B14918369
M. Wt: 143.15 g/mol
InChI Key: IJFXRHURBJZNAO-HXRFYODMSA-N
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Description

3-Hydroxybenzoic acid-d5 is a deuterated form of 3-Hydroxybenzoic acid, where five hydrogen atoms are replaced by deuterium. This compound is a type of phenolic acid, which is a subclass of aromatic carboxylic acids. It is known for its applications in various scientific research fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybenzoic acid-d5 can be synthesized through the alkali fusion of 3-sulfobenzoic acid at temperatures between 210°C and 220°C . This method involves the reaction of 3-sulfobenzoic acid with a strong base, such as sodium hydroxide, to produce 3-Hydroxybenzoic acid, which is then deuterated.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same alkali fusion method. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybenzoic acid-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced forms.

    Substitution: Nitro, sulfo, and halogenated derivatives.

Scientific Research Applications

3-Hydroxybenzoic acid-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxybenzoic acid-d5 involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit certain enzymes and pathways involved in inflammation and cancer progression, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • Salicylic acid
  • p-Hydroxybenzoic acid
  • Protocatechuic acid
  • Gentisic acid
  • 3,5-Dihydroxybenzoic acid
  • Pyrocatechuic acid
  • Vanillic acid
  • Syringic acid
  • Gallic acid
  • Ellagic acid

Comparison: 3-Hydroxybenzoic acid-d5 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy for studying molecular structures and dynamics. Compared to its non-deuterated counterparts, it provides clearer and more detailed spectral data, making it a valuable tool in chemical and biological research.

Properties

Molecular Formula

C7H6O3

Molecular Weight

143.15 g/mol

IUPAC Name

2,3,4,6-tetradeuterio-5-deuteriooxybenzoic acid

InChI

InChI=1S/C7H6O3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D/hD

InChI Key

IJFXRHURBJZNAO-HXRFYODMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O[2H])[2H])C(=O)O)[2H]

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)O

Origin of Product

United States

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